molecular formula C7H10O2 B7988482 6-Oxaspiro[3.4]octan-1-one

6-Oxaspiro[3.4]octan-1-one

Cat. No.: B7988482
M. Wt: 126.15 g/mol
InChI Key: YSIQMFSZUYJAMN-UHFFFAOYSA-N
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Description

6-Oxaspiro[34]octan-1-one is a chemical compound with the molecular formula C7H10O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Oxaspiro[3.4]octan-1-one involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. The reaction mixture is then treated with 1,3-dichloroacetone, followed by the addition of lithium naphthalenide. The resulting product is purified through chromatography to obtain this compound .

Industrial Production Methods

While specific industrial production methods for 6-Oxaspiro[3

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-Oxaspiro[3.4]octan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.4]octan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

6-oxaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-2-7(6)3-4-9-5-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQMFSZUYJAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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